2-(4-Methylnaphthalen-1-yl)pyrrolidine
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Overview
Description
2-(4-Methylnaphthalen-1-yl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 4-methylnaphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylnaphthalen-1-yl)pyrrolidine typically involves the reaction of 4-methylnaphthalene with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under elevated temperatures and pressures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylnaphthalen-1-yl)pyrrolidine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce more saturated derivatives of the original compound .
Scientific Research Applications
2-(4-Methylnaphthalen-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-Methylnaphthalen-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
4-Methylnaphthalene: A polycyclic aromatic hydrocarbon with distinct chemical properties.
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry
Uniqueness
2-(4-Methylnaphthalen-1-yl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the 4-methylnaphthalene moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
524674-39-3 |
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Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-(4-methylnaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C15H17N/c1-11-8-9-14(15-7-4-10-16-15)13-6-3-2-5-12(11)13/h2-3,5-6,8-9,15-16H,4,7,10H2,1H3 |
InChI Key |
MNNZRIYQLJYSCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C3CCCN3 |
Origin of Product |
United States |
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